molecular formula C16H16FNO2 B5621007 N-(2,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

N-(2,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B5621007
M. Wt: 273.30 g/mol
InChI Key: GZGOXRQHXINOAA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide, commonly known as DFB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of N-phenylacetamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DFB is not fully understood, but it is believed to act through multiple pathways. DFB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in anti-tumor activity. DFB has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. PPARγ activation has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
DFB has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, DFB induces cell cycle arrest and apoptosis, inhibits angiogenesis, and suppresses metastasis. Inflammatory cells treated with DFB have shown reduced production of pro-inflammatory cytokines and chemokines. In the brain, DFB has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, DFB also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, the mechanism of action of DFB is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DFB. One area of interest is the development of analogs with improved solubility and potency. Another area of interest is the identification of specific molecular targets of DFB, which can help to elucidate its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of DFB in other diseases such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, DFB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of DFB as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of DFB involves the reaction of 2,5-dimethylphenylamine with 2-fluorophenol in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with acetic acid to obtain the final product, DFB. The yield of this reaction is approximately 70% and the purity of the product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DFB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DFB has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, DFB has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-7-8-12(2)14(9-11)18-16(19)10-20-15-6-4-3-5-13(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGOXRQHXINOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

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